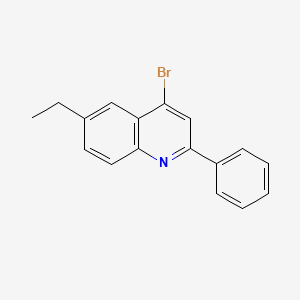

4-Bromo-6-ethyl-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189107-02-5 |

|---|---|

Molecular Formula |

C17H14BrN |

Molecular Weight |

312.2 g/mol |

IUPAC Name |

4-bromo-6-ethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14BrN/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

GLLFELUCUMXMJR-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3 |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Ethyl 2 Phenylquinoline and Analogous Substituted Quinolines

Classical and Foundational Approaches to Quinoline (B57606) Synthesis

The foundational methods for quinoline synthesis were largely developed in the late 19th century and continue to be relevant. researchgate.net These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Friedländer Condensation and Modern Variations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as another aldehyde or ketone. organicreactions.orgresearchgate.net This reaction can be catalyzed by acids or bases, or simply by heat. researchgate.netjk-sci.com The generally accepted mechanism proceeds through the initial formation of a Schiff base, followed by an internal aldol-type condensation and subsequent dehydration to form the quinoline ring. thieme-connect.com

A modern variation of the Friedländer synthesis involves the ortho-lithiation of N-pivaloylanilines, followed by formylation and condensation with an active methylene (B1212753) compound. thieme-connect.com This one-pot procedure allows for the synthesis of a variety of quinoline derivatives. thieme-connect.com The use of microwave irradiation in conjunction with solid acid catalysts like Nafion has also been shown to be an environmentally friendly approach to the Friedländer synthesis. jk-sci.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

| o-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | organicreactions.org |

| 2-Aminoaryl aldehyde/ketone | Ketone with α-methylene group | Acid or base | Polysubstituted quinolines | eurekaselect.comnih.gov |

| N-Pivaloylaniline | Aldehyde/Ketone | sec-BuLi, DMF, KHMDS | Substituted quinolines | thieme-connect.com |

Skraup, Doebner-Miller, and Combes Quinolines Syntheses

The Skraup synthesis , discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself. iipseries.orgwikipedia.org It involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.com Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org

The Doebner-Miller reaction , a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com This method allows for the synthesis of substituted quinolines. wikipedia.org The reaction is believed to proceed via a conjugate addition of the aniline to the unsaturated carbonyl compound. acs.org

The Combes quinoline synthesis , first reported in 1888, is distinct in its use of β-diketones, which react with anilines. wikipedia.org The reaction is catalyzed by acid and proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

| Synthesis Name | Reactant 1 | Reactant 2 | Key Reagents | Product Type | Reference(s) |

| Skraup | Aniline | Glycerol | H₂SO₄, Oxidizing agent | Quinoline | iipseries.orgwikipedia.org |

| Doebner-Miller | Aniline | α,β-Unsaturated carbonyl | Acid catalyst | Substituted quinolines | wikipedia.orgsynarchive.com |

| Combes | Aniline | β-Diketone | Acid catalyst | 2,4-Disubstituted quinolines | wikipedia.org |

Conrad-Limpach and Pfitzinger Reactions

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction temperature, this method can yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.com The reaction proceeds through a Schiff base intermediate, and the final product is often depicted as the 4-hydroxyquinoline (B1666331) tautomer, though the 4-quinolone form is believed to predominate. wikipedia.org Traditionally, high-boiling point solvents are used to facilitate the thermal condensation. nih.gov

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The initial step involves the hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org This reaction has proven valuable in the synthesis of various bioactive molecules. researchgate.net

| Synthesis Name | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference(s) |

| Conrad-Limpach | Aniline | β-Ketoester | Heat | 4-Hydroxyquinolines/2-Quinolones | pharmaguideline.comwikipedia.orgsynarchive.com |

| Pfitzinger | Isatin | Carbonyl compound | Base | Quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |

Contemporary and Advanced Synthetic Strategies for Quinoline Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing quinoline rings, focusing on aspects like atom economy, step economy, and the ability to introduce diverse functionalities.

Multicomponent Reactions (MCRs) for Diverse Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy and the rapid generation of molecular diversity. rsc.org

Several MCRs have been adapted for quinoline synthesis. The Povarov reaction , for instance, is a [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgmdpi.com Iodine-catalyzed versions of the Povarov reaction have been developed to directly yield quinoline derivatives. mdpi.com Other MCRs, such as those based on the Friedländer or Conrad-Limpach syntheses, have also been reported, often employing catalysts to facilitate the one-pot assembly of complex quinolines. mdpi.comresearchgate.net

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Povarov-type | Aniline, Aldehyde, Alkyne | Iodine, Camphor sulphonic acid | 4-Arylquinolines | rsc.orgmdpi.com |

| Friedländer-type | 2-Aminoaryl ketone, Dithioether | Lewis acid | Substituted quinolines | mdpi.com |

| Conrad-Limpach-type | Aniline, β-Ketoester, Orthoformate | Acid catalyst | Substituted quinolines | mdpi.com |

Catalytic C-H Bond Activation and Functionalization Protocols

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov Transition-metal-catalyzed C-H activation allows for the regioselective introduction of various functional groups onto the quinoline scaffold, often at positions that are difficult to access through classical methods. nih.govacs.org

A variety of transition metals, including rhodium, ruthenium, palladium, and copper, have been employed to catalyze the C-H functionalization of quinolines and their N-oxide derivatives. nih.govrsc.org These reactions can be used to introduce alkyl, aryl, and other functional groups at specific positions, such as C2, C4, and C8. nih.govrsc.org For example, rhodium-catalyzed C-H/C-H cross-coupling has been used to synthesize unsymmetrical heterobiaryl compounds. rsc.org Similarly, copper-catalyzed C2 alkylation of quinoline N-oxides with tosylhydrazones provides a selective route to C2-substituted quinolines. nih.gov Ruthenium complexes have been shown to catalyze the coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives through a sequence of hydroamination and C-H activation. nih.govacs.org

| Metal Catalyst | Quinoline Substrate | Coupling Partner | Reaction Type | Product | Reference(s) |

| Rhodium | Quinoline | Benzoxazole | C-H/C-H cross-coupling | C-8 Arylated quinoline | rsc.org |

| Palladium | Quinoline N-oxide | Indole | C-H/C-H coupling | C2-Heteroarylated quinoline N-oxide | nih.gov |

| Copper | Quinoline N-oxide | Tosylhydrazone | C2 alkylation | C2-Alkyl-substituted quinoline | nih.gov |

| Ruthenium | Benzocyclic amine | Terminal alkyne | Hydroamination/C-H activation | Tricyclic quinoline derivative | nih.govacs.org |

Transition-Metal-Mediated C-H Functionalization (e.g., Rhodium, Cobalt, Copper)

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline systems, offering an environmentally sustainable alternative to classical methods. nih.gov Rhodium, cobalt, and copper catalysts have proven particularly effective in mediating these transformations. nih.govmdpi.com

Rhodium catalysts are extensively used for building C-C, C-N, and C-halogen bonds on the quinoline scaffold. acs.org For instance, a rhodium(I) complex has been shown to selectively activate C-H bonds at the C2 and C4 positions of various substituted quinolines. nih.govacs.org A study on the C-H bond activation of methylquinolines using a square-planar rhodium(I) complex revealed that the position of the methyl substituent dictates the site of activation, with 3-, 4-, and 5-methylquinolines favoring activation at the C2 position, while 2-, 6-, and 7-methylquinolines lead to C4 activation. nih.gov

Cobalt-catalyzed reactions have also been developed for quinoline synthesis. A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com Furthermore, a highly efficient and regioselective Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes, using DMSO as both solvent and a C1 building block, allows for the direct synthesis of a broad range of quinolines. organic-chemistry.org

Copper catalysts are also widely employed in quinoline synthesis. nih.gov Copper acetate, for example, catalyzes a one-pot reaction between saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com Another copper(I)-catalyzed [4 + 1 + 1] annulation strategy utilizes ammonium (B1175870) salts and anthranils to produce 2,3-diaroylquinolines under mild conditions. mdpi.com

| Catalyst | Reactants | Product Type | Reference |

| Rhodium(I) complex | Methylquinolines | C2- or C4-functionalized quinolines | nih.gov |

| Ligand-free Cobalt | 2-aminoaryl alcohols, ketones/nitriles | Substituted quinolines | mdpi.com |

| Copper acetate | Saturated ketones, anthranils | 3-substituted quinolines | mdpi.com |

| Copper(I) | Ammonium salts, anthranils | 2,3-diaroylquinolines | mdpi.com |

Oxidative Annulation Strategies for Quinoline Construction

Oxidative annulation represents a significant advancement in quinoline synthesis, often leveraging transition metal catalysis, photoredox chemistry, and sustainable methods. mdpi.comscilit.com These strategies involve the formation of the quinoline ring through a cyclization process coupled with an oxidation step.

One such approach involves the palladium-catalyzed allylic C-H oxidative annulation for assembling functionalized 2-substituted quinoline derivatives. mdpi.com Another example is the oxidative annulation of anilines, aryl ketones, and DMSO (as a methine equivalent) promoted by K2S2O8 to yield 4-arylquinolines. organic-chemistry.org This reaction proceeds through a cascade involving the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. researchgate.net

Furthermore, a metal-free aerobic oxidative dehydrogenative coupling/annulation tandem reaction of glycine (B1666218) derivatives has been developed, showcasing the synergistic performance of organic-dye-mediated photoredox catalysis and acid catalysis. researchgate.net

| Strategy | Catalyst/Promoter | Reactants | Product Type | Reference |

| Allylic C-H Oxidative Annulation | Palladium | - | Functionalized 2-substituted quinolines | mdpi.com |

| Oxidative Annulation | K2S2O8 | Anilines, aryl ketones, DMSO | 4-arylquinolines | organic-chemistry.org |

| Aerobic Oxidative Dehydrogenative Coupling/Annulation | Organic dye (photoredox), Acid | Glycine derivatives | Substituted quinolines | researchgate.net |

Photo-Induced and Electro-Chemical Synthesis Methods

In recent years, photo-induced and electrochemical methods have gained traction as green and efficient alternatives for quinoline synthesis. rsc.org These techniques often operate under mild conditions and can avoid the use of harsh reagents.

Visible-light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reactions between glycine esters and olefins have been shown to produce various substituted quinoline derivatives. mdpi.com Another approach utilizes a silver/graphitic carbon nitride (Ag/g-C3N4) nanocomposite as a photocatalyst for the synthesis of 2-arylquinolines from N-benzylanilines and alcohols under visible light irradiation. rsc.orgresearchgate.net This method is notable for its mild conditions and the reusability of the catalyst. rsc.org A photo-thermo-mechanochemical approach, free of solvent and catalyzed by iron(II) phthalocyanine, has also been developed for assembling quinolines. mdpi.com

Electrochemical synthesis offers another sustainable route. An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) can be performed under electrochemical conditions in an undivided cell at room temperature to yield substituted quinolines without the need for external oxidants or metals. citedrive.comthieme-connect.com Additionally, tetrahydroquinoline derivatives can be selectively synthesized via electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org

| Method | Catalyst/Conditions | Reactants | Product Type | Reference |

| Visible-light-induced cascade reaction | - | Glycine esters, olefins | Substituted quinolines | mdpi.com |

| Photocatalysis | Ag/g-C3N4 nanocomposite | N-benzylanilines, alcohols | 2-arylquinolines | rsc.orgresearchgate.net |

| Photo-thermo-mechanochemical | Iron(II) phthalocyanine | Sulfoxonium ylide, 2-vinylanilines | Substituted quinolines | mdpi.com |

| Electrochemical oxidative annulation | Undivided cell, no external oxidant/metal | N-substituted o-amino phenylacetylene | Substituted quinolines | citedrive.comthieme-connect.com |

| Electrochemical hydrocyanomethylation | - | Quinolines, acetonitrile | Tetrahydroquinoline derivatives | rsc.org |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. acs.org

Solvent-Free and Microwave-Assisted Protocols for Quinoline Formation

Solvent-free and microwave-assisted reactions are key green chemistry techniques that have been successfully applied to quinoline synthesis. researchgate.netbenthamdirect.com Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating. researchgate.net

An efficient and environmentally friendly method for synthesizing various quinoline derivatives utilizes microwave irradiation under neat (solvent-free) conditions, affording moderate-to-good yields. rsc.org Another protocol involves a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net The Friedländer quinoline synthesis has also been adapted to a solvent-free, microwave-assisted method using the ionic liquid [Bmim]HSO4 as a catalyst. benthamdirect.com

| Method | Catalyst/Support | Reactants | Conditions | Reference |

| Friedländer Synthesis | [Bmim]HSO4 | 2-aminoaryl aldehydes/ketones | Solvent-free, microwave | benthamdirect.com |

| One-pot reaction | Indium(III) chloride/silica gel | Anilines, alkyl vinyl ketones | Solvent-free, microwave | researchgate.net |

| General Synthesis | - | - | Solvent-free, microwave | rsc.org |

Utilization of Sustainable Catalysts (e.g., Formic Acid, Nanocatalysts)

The use of sustainable catalysts is another cornerstone of green quinoline synthesis. nih.govacs.org Formic acid has been employed as a hydrogen source in the transfer hydrogenation of quinolines. For instance, a cobalt(II) complex combined with a specific phosphine (B1218219) ligand can selectively reduce quinolines using formic acid under mild conditions. rsc.org Mechanistic studies on the transfer hydrogenation of quinoline with formic acid catalyzed by a Cp*Co(III) complex have also been conducted. acs.org Unsupported nanoporous gold has also been shown to be an active and stable heterogeneous catalyst for the chemoselective transfer hydrogenation of quinolines using formic acid. researchgate.net

Nanocatalysts offer advantages such as high surface area, reusability, and often milder reaction conditions. nih.govacs.orgacs.org Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been utilized in quinoline synthesis. nih.govacs.org For example, copper oxide (CuO) nanoparticles have been used to synthesize quinoline-2,3-dicarboxylates. nih.gov Nano-flake zinc oxide has also been studied as a catalyst for the synthesis of quinoline derivatives under solvent-free conditions. researchgate.net

| Catalyst Type | Specific Catalyst/System | Reaction Type | Reference |

| Formic Acid System | Co(BF4)2·6H2O / tris(2-(diphenylphosphino)phenyl)phosphine | Transfer Hydrogenation | rsc.org |

| Formic Acid System | Cp*Co(III) complex | Transfer Hydrogenation | acs.org |

| Formic Acid System | Unsupported Nanoporous Gold | Transfer Hydrogenation | researchgate.net |

| Nanocatalyst | Copper Oxide (CuO) NPs | Cyclization | nih.gov |

| Nanocatalyst | Nano-flake Zinc Oxide | Friedländer Synthesis | researchgate.net |

Strategic Introduction of Specific Substituents for 4-Bromo-6-ethyl-2-phenylquinoline

The synthesis of the specifically substituted this compound requires a strategic approach to introduce the bromo, ethyl, and phenyl groups at the desired positions. While a direct, one-pot synthesis for this exact molecule is not explicitly detailed in the provided context, established quinoline synthesis methods can be adapted.

The phenyl group at the C2 position is a common feature and can be introduced through various methods. The Doebner-von Miller reaction, for example, can be used to synthesize 2-substituted quinolines. mdpi.com A multi-step reaction starting with aniline, benzaldehyde (B42025), and pyruvic acid can form a 2-phenylquinoline-4-carboxylic acid, which can be a precursor for further functionalization. austinpublishinggroup.comresearchgate.net

The bromo group at the C4 position can be introduced through several routes. One method involves the reaction of a quinolin-4(1H)-one with a halogenating agent like phosphorus oxychloride. For instance, 6-bromoquinolin-4(1H)-one can be converted to 6-bromo-4-chloroquinoline. google.com A similar strategy could potentially be applied to a 6-ethyl-2-phenylquinolin-4(1H)-one precursor to introduce the bromo group at the C4 position, although this would result in a chloro group instead. Direct bromination might also be possible, but regioselectivity would be a key challenge. The Pfitzinger reaction, starting from isatin and 4-bromoacetophenone, can lead to a 2-(4-bromophenyl)quinoline-4-carboxylic acid, which places the bromo group on the phenyl ring rather than the quinoline core. nih.gov

The ethyl group at the C6 position would typically be introduced by starting with a correspondingly substituted aniline, such as 4-ethylaniline (B1216643), in a classic quinoline synthesis like the Doebner-von Miller or Friedländer synthesis.

A plausible, though not explicitly cited, synthetic strategy for this compound could involve:

Reacting 4-ethylaniline with benzaldehyde and pyruvic acid to form 6-ethyl-2-phenylquinoline-4-carboxylic acid.

Conversion of the carboxylic acid to the corresponding 6-ethyl-2-phenylquinolin-4(1H)-one.

Bromination at the C4 position. The specific conditions for this step would need to be optimized to achieve the desired regioselectivity.

Regioselective Halogenation (Bromination) of Quinoline Systems

The introduction of a bromine atom at the C4 position of a quinoline ring is a key step in the synthesis of this compound. Direct bromination of quinoline often leads to a mixture of products with poor regioselectivity. gelisim.edu.tr Therefore, more controlled methods are necessary to achieve selective C4-bromination.

One common strategy involves the activation of the quinoline ring. For instance, the formation of quinoline N-oxides can direct halogenation to specific positions. researchgate.netmdpi.com Another effective method is the conversion of a 4-hydroxyquinoline (quinolin-4-one) intermediate to the 4-bromo derivative. The hydroxyl group at the C4 position can be readily replaced by a bromine atom using reagents like phosphorus oxybromide (POBr₃) or a two-step sequence involving conversion to a 4-chloroquinoline (B167314) with phosphorus oxychloride (POCl₃) followed by a halogen exchange reaction. google.comatlantis-press.com

For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved from 4-bromoaniline (B143363) through a multi-step process that includes the formation of a 6-bromoquinolin-4-ol (B142416) intermediate. atlantis-press.comresearchgate.net This intermediate is then typically chlorinated and subsequently iodinated. A similar strategy could be employed where the final step is a bromination. The synthesis of various brominated methoxyquinolines has also been explored, demonstrating that the substitution pattern on the quinoline ring influences the regioselectivity of bromination. gelisim.edu.tr

Table 1: Reagents for Regioselective Bromination of Quinoline Derivatives

| Precursor | Reagent(s) | Position of Bromination | Reference |

| 8-Methoxyquinoline | Br₂ in CCl₄ | C5 | researchgate.net |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine | C3 and C5 | gelisim.edu.tr |

| Quinoline N-oxide | NBS (N-Bromosuccinimide) with Rh catalyst | C8 | mdpi.com |

| 6-Bromoquinolin-4-ol | POCl₃ then NaBr | C4 | google.comatlantis-press.com |

Introduction of Alkyl (Ethyl) and Aryl (Phenyl) Moieties

The incorporation of ethyl and phenyl groups onto the quinoline scaffold can be achieved through various synthetic methods, often involving cyclization reactions to build the quinoline core with the desired substituents already in place.

Classic quinoline syntheses like the Doebner-von Miller reaction, which uses anilines and α,β-unsaturated carbonyl compounds, or the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, are highly versatile for creating substituted quinolines. researchgate.net For the synthesis of this compound, a plausible route would involve the Friedländer condensation of 2-amino-5-ethylacetophenone with phenylacetaldehyde. The resulting 6-ethyl-2-phenylquinoline could then be subjected to regioselective bromination at the 4-position.

Alternatively, transition metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl and alkyl groups. For instance, a pre-functionalized quinoline, such as a bromo- or iodoquinoline, can be coupled with an appropriate organometallic reagent. Suzuki-Miyaura coupling with phenylboronic acid is a common method for introducing a phenyl group. researchgate.net Similarly, the ethyl group could be introduced via Negishi or Kumada coupling reactions.

The synthesis of 2-arylquinolin-4(1H)-ones and their subsequent conversion to 2-aryl-4-alkoxyquinolines has been reported, which provides a pathway to molecules with both aryl and alkoxy groups. researchgate.netnih.govscispace.com This highlights the possibility of building the substitution pattern in a stepwise manner.

Sequential Functionalization Approaches for Poly-Substituted Quinoline Derivatives

A potential synthetic pathway could commence with the synthesis of 6-ethylquinolin-4-ol. This could be achieved through a Conrad-Limpach or a related cyclization reaction starting from 4-ethylaniline. The resulting 6-ethylquinolin-4-ol can then be converted to 4-bromo-6-ethylquinoline. The final step would be the introduction of the phenyl group at the C2 position. This can be accomplished through a C-H activation/arylation reaction, a strategy that has gained significant attention for its atom economy. mdpi.comnih.gov Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be effective for introducing aryl groups at the C2 position. mdpi.com

Another approach involves the synthesis of a di-substituted precursor, such as 2-phenyl-6-ethylquinoline, followed by regioselective bromination at the C4-position. The synthesis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) has been reported via a Friedlander condensation, indicating that pre-functionalized building blocks can be used to construct complex quinolines. researchgate.net This suggests that a similar condensation could be employed to generate 6-ethyl-2-phenylquinoline, which would then undergo late-stage bromination.

The development of one-pot or tandem reactions is also a growing area in the synthesis of polysubstituted quinolines, aiming to improve efficiency and reduce waste. acs.orgresearchgate.net These methods often involve a sequence of reactions, such as isomerization followed by electrocyclization, to rapidly build the quinoline core with multiple substituents. acs.org

Advanced Spectroscopic and Structural Characterization of Substituted Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the chemical environment, connectivity, and spatial arrangement of atoms within 4-Bromo-6-ethyl-2-phenylquinoline can be meticulously mapped.

One-Dimensional (1D) NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the multiplicity, arising from spin-spin coupling, reveals the number of neighboring non-equivalent nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as the aliphatic protons of the ethyl group. The protons on the quinoline core will exhibit characteristic splitting patterns influenced by the bromine and phenyl substituents. The ethyl group will present a typical quartet and triplet pattern. In the ¹³C NMR spectrum, each unique carbon atom will produce a single resonance, with its chemical shift influenced by its hybridization and proximity to electronegative atoms or aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Ethyl-CH₂ | 2.8 - 3.0 | Quartet (q) | 7.5 |

| Ethyl-CH₃ | 1.3 - 1.5 | Triplet (t) | 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl-CH₂ | 25 - 30 |

| Ethyl-CH₃ | 13 - 17 |

| Aromatic/Quinolyl-C | 110 - 160 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would confirm the connectivity within the ethyl group and among adjacent protons on the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs (¹³C-¹H). youtube.com This is instrumental in assigning the resonances in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbons and protons. youtube.com HMBC is crucial for piecing together the molecular skeleton, for instance, by showing a correlation between the ethyl group's protons and the carbons of the quinoline ring, or between the protons of the phenyl ring and the quinoline C2 carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining the relative orientation of the phenyl ring with respect to the quinoline core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₇H₁₄BrN), the expected monoisotopic mass can be calculated with high precision. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying stable fragment ions formed through the loss of substituents like the ethyl group or bromine atom.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄BrN |

| Calculated Monoisotopic Mass | 311.0360 |

| Measured M+H⁺ | 312.0438 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, the FT-IR and Raman spectra would be expected to show:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: These are characteristic of the aromatic quinoline and phenyl rings and are expected in the 1400-1650 cm⁻¹ region.

C-Br stretching vibration: This will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Out-of-plane C-H bending: These vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman |

| C=C/C=N Stretch | 1400 - 1650 | FT-IR, Raman |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined. This provides definitive information on bond lengths, bond angles, and torsion angles. A key structural parameter that would be determined is the dihedral angle between the plane of the quinoline ring system and the phenyl ring at the 2-position. This would reveal any steric hindrance and its effect on the molecule's conformation. Intermolecular interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing, can also be elucidated. nih.gov

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.1 |

| β (°) | 95.5 |

| Volume (ų) | 1375 |

| Dihedral Angle (Quinoline-Phenyl) | 35° |

Advanced Spectroscopic Techniques for Analyzing Excited State Properties (e.g., Photoluminescence Spectroscopy)

Photoluminescence spectroscopy is a powerful tool for investigating the electronic excited states of a molecule. Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent emission of light as the molecule returns to the ground state is known as fluorescence or phosphorescence. The photoluminescence spectrum provides information about the energy gap between the ground and excited states, the efficiency of light emission (quantum yield), and the lifetime of the excited state. For a substituted quinoline like this compound, the position of the emission maximum and the quantum yield will be influenced by the nature and position of the substituents. The heavy bromine atom may also induce intersystem crossing, potentially leading to phosphorescence.

Table 6: Hypothetical Photoluminescence Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Excitation Wavelength (nm) | 320 |

| Emission Wavelength (nm) | 450 |

| Quantum Yield (Φ) | 0.15 |

| Excited State Lifetime (ns) | 2.5 |

Reactivity and Chemical Transformations of 4 Bromo 6 Ethyl 2 Phenylquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Bromine Position

The carbon-bromine bond at the 4-position of the quinoline (B57606) ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of a wide array of derivatives with potential applications in materials science and medicinal chemistry.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For haloquinolines, this reaction provides a direct route to aryl- or vinyl-substituted quinolines. While specific studies on 4-Bromo-6-ethyl-2-phenylquinoline are not extensively documented in the provided results, the Suzuki coupling of similar bromoquinoline systems is well-established. For instance, the coupling of 2-Amino-4-bromo-quinoline-3-carbonitrile with arylboronic acids is a known process. google.com Similarly, 4-bromo-6H-1,2-oxazines readily undergo Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as a base, yielding 4-aryl-substituted products in good yields. nih.gov These examples strongly suggest that this compound would be a highly effective substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and vinyl groups at the C-4 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | Good | nih.gov |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org The reactivity of haloquinolines in Sonogashira couplings has been demonstrated. For example, in the case of 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive iodide position. libretexts.org Studies on 4-bromo-6H-1,2-oxazines show that they couple efficiently with terminal alkynes like phenylacetylene (B144264) and trimethylsilylethyne in the presence of a PdCl₂(PPh₃)₂/CuI catalyst system. nih.gov This indicates that this compound is a viable substrate for introducing alkynyl moieties at the C-4 position, leading to the formation of 4-alkynyl-6-ethyl-2-phenylquinolines.

Table 2: Conditions for Sonogashira Coupling of a 4-Bromo-Heterocycle

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Duration (h) | Ref. |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction is highly significant for the synthesis of aryl amines. Research on the selective functionalization of 6-bromo-2-chloroquinoline (B23617) has shown that Buchwald-Hartwig amination can be controlled to occur selectively at the aryl bromide position in the presence of a more activated heteroaryl chloride. nih.gov This selectivity is achieved by careful optimization of the catalyst, ligand, and reaction conditions. nih.gov This finding is directly relevant to this compound, suggesting that the C-4 bromine can be selectively aminated to introduce primary or secondary amine functionalities, providing access to a diverse range of 4-aminoquinoline (B48711) derivatives. nih.gov

Other important cross-coupling reactions can also be employed to functionalize the C-4 position.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for forming C-C bonds and has been applied to a wide range of substrates, including bromoarenes, to introduce alkyl or aryl groups. wikipedia.orgresearchgate.net

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound using a palladium catalyst. wikipedia.org It is known for its tolerance of a wide variety of functional groups. The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is an economical choice, particularly for synthesizing unsymmetrical biaryls. organic-chemistry.org

These coupling reactions provide a comprehensive toolkit for modifying this compound, enabling the synthesis of a vast library of derivatives through the strategic formation of new carbon-carbon bonds at the C-4 position.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system itself can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) : In quinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. quimicaorganica.org Substitution typically occurs at positions C-5 and C-8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org The presence of the ethyl group at C-6, an activating group, would further enhance the reactivity of the carbocyclic ring towards electrophiles and reinforce the preference for substitution at the C-5 and C-8 positions. The phenyl group at C-2 is generally deactivating towards the quinoline core.

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution on aryl halides is generally challenging and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this compound, the phenyl group at C-2 and the ethyl group at C-6 are electron-donating or weakly activating, which would not facilitate a standard SNAr mechanism at the C-4 bromine. Therefore, direct nucleophilic displacement of the C-4 bromine via an addition-elimination mechanism is expected to be difficult under standard conditions. libretexts.orgyoutube.com However, reactions can sometimes proceed through alternative mechanisms, such as the benzyne (B1209423) mechanism, under very strong basic conditions. youtube.com

Functionalization and Derivatization of the Ethyl and Phenyl Substituents

The ethyl and phenyl groups attached to the quinoline core also present opportunities for further chemical modification, allowing for the fine-tuning of the molecule's properties.

Ethyl Group Functionalization : The ethyl group at the C-6 position can potentially undergo reactions typical of alkylarenes. For example, benzylic bromination could introduce a bromine atom at the carbon adjacent to the quinoline ring, which could then be used as a handle for further substitutions. Oxidation of the ethyl group could yield an acetyl group or, under more vigorous conditions, a carboxylic acid group.

Phenyl Group Derivatization : The phenyl group at the C-2 position can undergo electrophilic aromatic substitution reactions. The directing effects within this phenyl ring would follow standard rules for monosubstituted benzenes. The quinoline ring attached to it acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring. This allows for the introduction of various substituents, such as nitro or halogen groups, onto the phenyl ring, further expanding the chemical space accessible from the parent compound.

Regioselective C-H Functionalization for Orthogonal Elaboration

Orthogonal elaboration refers to the selective functionalization of multiple positions on a molecule in a stepwise and controlled manner, where the reaction at one site does not interfere with others. For this compound, the primary sites for C-H functionalization are the C8 position of the quinoline core and the ortho positions of the C2-phenyl group. The existing bromo and ethyl groups primarily serve to modulate the electronic and steric properties of the quinoline ring system.

Transition-metal catalysis, particularly with palladium and rhodium, is a powerful tool for activating otherwise inert C-H bonds. nih.govmdpi.com The regioselectivity of these transformations is typically guided by the inherent reactivity of the C-H bonds and the use of directing groups. nih.govrsc.org

C8-Arylation Directed by the Quinoline Nitrogen

The nitrogen atom within the quinoline ring can act as a directing group, facilitating the metalation and subsequent functionalization of the C8-H bond. mdpi.com This is a well-established strategy for the introduction of aryl groups at this position. Palladium catalysis is often employed for such transformations. mdpi.com

A plausible reaction for the C8-arylation of this compound would involve a palladium(II) catalyst, an appropriate ligand, an oxidant, and an arylating agent (e.g., an arylboronic acid or an arene). The catalytic cycle is proposed to involve the coordination of the quinoline nitrogen to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. mdpi.com Subsequent reaction with the arylating agent and reductive elimination would yield the C8-arylated product and regenerate the active catalyst.

Table 1: Representative Conditions for C8-Arylation of Quinolines (Please note: This table presents generalized conditions based on literature for similar quinoline systems, as specific data for this compound is not available.)

| Catalyst | Ligand | Oxidant | Arylating Agent | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ | None | Ag₂CO₃ | Benzene | Toluene | 130 | 56 | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₂S₂O₈ | Phenylboronic acid | DMF | 100 | High | nih.govacs.org |

Ortho-Arylation of the C2-Phenyl Group

The 2-phenylquinoline (B181262) scaffold allows for C-H functionalization at the ortho positions of the phenyl ring, directed by the pyridine nitrogen of the quinoline core. This type of transformation is also frequently achieved using palladium or rhodium catalysis. rsc.orgresearchgate.net The reaction proceeds through the formation of a six-membered pallada- or rhodacycle intermediate, which then reacts with a coupling partner.

For this compound, this provides a pathway to introduce substituents onto the phenyl ring, orthogonally to the functionalization of the quinoline core itself. The choice of catalyst and reaction conditions can be tuned to favor this mode of reactivity.

Table 2: Representative Conditions for Ortho-Arylation of 2-Phenylpyridines/Quinolines (Please note: This table presents generalized conditions based on literature for analogous systems, as specific data for this compound is not available.)

| Catalyst | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| [RhCp*Cl₂]₂ | - | Benzoic acid | NaOAc | t-AmylOH | 120 | Good | researchgate.net |

| Pd(OAc)₂ | P(tBu)₃ | Aryl Chloride | K₂CO₃ | DMF | 120 | >40 | nih.gov |

The sequential application of these regioselective C-H functionalization reactions would allow for the synthesis of a diverse library of derivatives from the common this compound precursor. For instance, a C8-arylation could be followed by an ortho-arylation of the C2-phenyl ring, or vice versa, demonstrating a powerful strategy for orthogonal elaboration. The existing bromo group at C4 also presents a handle for further diversification through cross-coupling reactions, which could be performed before or after the C-H functionalization steps, further expanding the accessible chemical space.

Computational Chemistry and Theoretical Investigations of Substituted Quinolines

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like substituted quinolines. DFT calculations are central to predicting a wide array of molecular properties. researchgate.net

The first step in any theoretical characterization is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. Geometric optimization calculations systematically alter the positions of the atoms to find the configuration with the lowest possible energy. For 4-Bromo-6-ethyl-2-phenylquinoline, this process would involve finding the optimal bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis is conformational analysis, particularly concerning the rotation of the ethyl group at the C6 position and the phenyl group at the C2 position. The dihedral angle between the quinoline (B57606) ring and the phenyl ring is a key parameter, as it influences the degree of π-conjugation across the molecule, which in turn affects its electronic and optical properties. Theoretical studies on similar bi-aryl systems often reveal a non-planar (twisted) conformation in the ground state to be the most stable, resulting from a balance between conjugative and steric effects.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Quinoline (Note: This data is representative of what would be calculated for this compound, based on findings for similar structures like ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate) nih.gov

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C(Phenyl) | ~1.49 Å |

| Bond Length | C4-Br | ~1.90 Å |

| Bond Length | C6-C(Ethyl) | ~1.52 Å |

| Bond Angle | C3-C4-Br | ~119° |

| Bond Angle | C5-C6-C(Ethyl) | ~121° |

| Dihedral Angle | N1-C2-C(Phenyl)-C(Phenyl) | ~35-45° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and requires less energy to be excited. nih.gov

For this compound, the spatial distribution of these orbitals would likely show the HOMO density concentrated on the electron-rich quinoline and phenyl rings, while the LUMO density would also be distributed across the aromatic system, indicating the potential for π-π* electronic transitions.

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative and represent typical DFT calculation results for substituted quinolines.) nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons. nih.gov

Blue regions indicate positive electrostatic potential, are electron-poor, and are favorable sites for nucleophilic attack. These would likely be found around the hydrogen atoms. nih.gov

Green regions represent neutral or near-zero potential.

Analysis of the MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as C-H, C=N, and C-Br vibrations. researchgate.net

NMR Chemical Shifts: DFT can also predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectrum provides a powerful tool for structural elucidation and for assigning the signals observed in an experimental NMR spectrum. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

To investigate the electronic excited states and predict the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach is used to calculate the energies of electronic transitions from the ground state to various excited states.

The results of TD-DFT calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations provide the excitation energies (which can be converted to wavelengths, λ) and the oscillator strengths (f) for each transition. The oscillator strength indicates the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to the intense absorption bands observed experimentally. For a molecule like this compound, these transitions are typically of the π-π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an anti-bonding π*-orbital (like the LUMO).

Theoretical Studies on Reaction Mechanisms and Transition States

This type of investigation involves:

Mapping the Potential Energy Surface: Calculating the energies of reactants, products, intermediates, and transition states.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy barrier along the reaction pathway.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is crucial for understanding the reaction kinetics. researchgate.net

Such studies could, for example, explore the regioselectivity of further substitution on the quinoline ring or predict the most favorable pathway for its synthesis. researchgate.net

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

While specific studies on the catalytic cross-coupling reactions of this compound are not extensively documented, the broader class of halo-quinolines is known to participate in various transition-metal-catalyzed reactions. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of these reactions.

For instance, DFT calculations have been successfully employed to map the energy profiles of catalytic cycles such as the Suzuki, Heck, and Sonogashira couplings for various bromo-substituted aromatic compounds. These studies typically investigate:

Oxidative Addition: The initial step where the metal catalyst inserts into the carbon-bromine bond. The energy barrier for this step is a key determinant of the reaction's feasibility.

Transmetalation (for Suzuki coupling) or Carbometalation (for Heck/Sonogashira coupling): The step where the organic moiety from the coupling partner is transferred to the metal center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

Future computational work on this compound could model these steps to predict optimal reaction conditions, catalyst choice, and potential side reactions.

Understanding Regioselectivity and Stereoselectivity in Quinoline Synthesis

The synthesis of substituted quinolines often yields a mixture of regioisomers. Computational studies are pivotal in understanding and predicting the regioselectivity of these synthetic routes. Various synthetic strategies for the quinoline core, such as the Doebner-von Miller, Combes, and Friedländer syntheses, can be modeled to determine the most likely products.

Theoretical investigations into the regioselectivity of quinoline synthesis often involve calculating the activation energies for the formation of different isomers. rsc.org Factors influencing the regioselectivity that can be computationally modeled include:

Steric Hindrance: The spatial arrangement of substituents can favor one reaction pathway over another.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline (B41778) and carbonyl precursors can direct the cyclization step.

Catalyst-Substrate Interactions: In catalyzed reactions, the geometry of the catalyst-substrate complex can dictate the regiochemical outcome. rsc.org

For this compound, computational modeling of its synthesis, for example, via a modified Friedländer annulation, could explain the observed regioselectivity and help in optimizing the reaction for higher yields of the desired product.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. While no specific QSPR studies have been published for this compound, the methodology holds significant promise for predicting its properties.

A typical QSPR study on a series of quinoline derivatives would involve:

Data Set Collection: Gathering experimental data for a specific property (e.g., solubility, boiling point, chromatographic retention time) for a series of related quinolines.

Molecular Descriptor Calculation: Using computational software to calculate a large number of numerical descriptors that represent the constitutional, topological, geometrical, and electronic features of the molecules.

Model Development: Employing statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms to build a predictive model that links the descriptors to the property.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

A future QSPR study incorporating this compound could lead to the prediction of its various properties without the need for extensive experimental measurements, thereby accelerating its potential application in various fields.

Applications of Quinoline Derivatives in Advanced Materials and Catalysis

Optoelectronic Materials Applications (Excluding Biomedical Devices)

Luminescent and Electroluminescent Properties for Organic Light-Emitting Diodes (OLEDs)

No studies have been found that investigate or report the luminescent or electroluminescent properties of 4-Bromo-6-ethyl-2-phenylquinoline. Research into its potential as an emitter, host, or transport layer material in OLEDs has not been published.

Photo-Physical Characterization and Quantum Yield Analysis

A photo-physical characterization of this compound, including crucial data such as absorption and emission spectra, fluorescence lifetime, and quantum yield, is not available in scientific literature. Consequently, no data tables containing these properties can be provided.

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

There is no evidence in published research to suggest that this compound has been synthesized, tested, or considered for applications in organic photovoltaics or organic field-effect transistors. Its potential performance as a donor, acceptor, or interface material in these devices remains uninvestigated.

Nonlinear Optical (NLO) Materials Development

The development or study of this compound for nonlinear optical (NLO) applications has not been reported. There are no findings on its NLO properties, such as second- or third-order hyperpolarizability.

Quinoline (B57606) Motifs as Ligands in Asymmetric Catalysis

While quinoline derivatives are a well-established class of ligands in asymmetric catalysis, the specific use of this compound for this purpose is not documented.

Design and Synthesis of Chiral Quinoline-Based Ligands

No literature has been found that describes the design or synthesis of chiral ligands derived from the this compound scaffold. Its application as a precursor for chiral catalysts in asymmetric reactions has not been explored in available research.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Heck, Allylic Alkylations)

Quinoline derivatives are pivotal in the realm of asymmetric synthesis, serving as chiral ligands or catalysts in a variety of carbon-carbon bond-forming reactions. Their rigid, planar structure and the presence of a nitrogen atom allow for effective coordination with metal centers, creating a well-defined chiral environment that can induce high levels of stereoselectivity.

Diels-Alder Reaction: Chiral quinoline-based ligands have been employed in Lewis acid catalysis to promote asymmetric Diels-Alder reactions. acs.orgmdpi.com For instance, titanium(IV) complexes ligated with chiral aza-dihydroxy-diphenylpentane derivatives have been used to catalyze the inverse electron demand Diels-Alder reaction between electron-rich dienophiles and electron-poor dienes, yielding asymmetric tetrahydroquinoline derivatives. acs.org The Povarov reaction, a type of aza-Diels-Alder reaction, utilizes N-aryl imines (often derived from anilines) and electron-rich olefins to synthesize tetrahydroquinolines. mdpi.comrsc.org The use of appropriate catalysts, including Lewis and Brønsted acids, is crucial for the success of this reaction. mdpi.com

Heck Reaction: The palladium-catalyzed Heck reaction, a fundamental tool for C-C bond formation, has been adapted for the synthesis of quinoline frameworks. rsc.orgwikipedia.org This can involve the reaction of an unsaturated halide with an alkene. wikipedia.org Furthermore, the dehydrogenative variant, the Fujiwara-Morita reaction, allows for the C-H activation of quinoline N-oxides for alkenylation, providing access to C2-substituted quinolines. nih.gov The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the directing group. rsc.org

Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylation (AAA) is another area where quinoline-containing ligands have shown promise. These reactions are instrumental in constructing quaternary carbon stereocenters. rsc.org For example, highly enantioselective allylic alkylation of isoquinolinedione derivatives has been achieved using palladium catalysis, leading to products that can be transformed into complex chiral molecules. rsc.org The development of efficient ligands that can control both reactivity and enantioselectivity is a key focus of research in this area. researchgate.netresearchgate.net

Asymmetric Hydrogenation of Olefins and Imines

The asymmetric hydrogenation of unsaturated compounds is a cornerstone of modern synthetic chemistry, and quinoline derivatives play a significant role as both substrates and components of catalytic systems.

Asymmetric Hydrogenation of Quinolines: The selective hydrogenation of the quinoline ring system itself is a valuable transformation for producing chiral tetrahydroquinolines, which are important structural motifs in many biologically active compounds. thieme-connect.comthieme-connect.com Chiral cationic ruthenium(II) and iridium(III) complexes containing diamine ligands have proven to be highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. dicp.ac.cnnih.govnih.gov These reactions can proceed with high efficiency and enantioselectivity under mild conditions. dicp.ac.cn The mechanism often involves a stepwise transfer of a proton and a hydride from the metal complex to the quinoline substrate. nih.govresearchgate.net The solvent can also play a crucial role in regulating the reactivity and enantioselectivity of these hydrogenations. nih.govresearchgate.net

Asymmetric Hydrogenation of Imines: Chiral ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline have been utilized in metal catalysts for the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines. mdpi.com This method provides an efficient route to enantiomerically enriched amines, which are valuable precursors for alkaloids and other pharmaceuticals. mdpi.com The reactions are often carried out in aqueous media under mild conditions, highlighting the practical utility of these catalytic systems. mdpi.com

Development of Homogeneous and Heterogeneous Catalytic Systems

The versatility of the quinoline scaffold has led to its incorporation into both homogeneous and heterogeneous catalytic systems, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts bearing quinoline-based ligands are widely used due to their high activity, selectivity, and the ability to tune their properties through ligand modification. Ruthenium, rhodium, and iridium complexes are commonly employed for hydrogenation reactions. researchgate.netacs.org For example, [Ru(p-cymene)Cl₂]₂ with an iodine additive has been shown to be a highly active system for the hydrogenation of quinolines. Nickel-catalyzed systems have also been developed for the sustainable synthesis of quinolines under aerobic conditions. researchgate.net Mechanistic studies of these homogeneous systems are crucial for understanding the reaction pathways and for the rational design of improved catalysts. researchgate.netacs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer the significant advantage of easy separation and recyclability. Quinoline derivatives can be synthesized using heterogeneous catalysts, or quinoline-based catalysts can be immobilized on solid supports. researchgate.netrsc.org For instance, a palladium on nickel foam-based catalyst has been demonstrated for the selective hydrogenation of quinoline derivatives under low hydrogen pressure in green solvents. rsc.org This system showed excellent reusability without loss of activity or selectivity. rsc.org Cobalt-based nanoparticles prepared in situ have also been used as a heterogeneous catalyst for the pressure hydrogenation of quinolines in aqueous solution. thieme-connect.comthieme-connect.com The development of robust and efficient heterogeneous catalysts is a key area of research aimed at making chemical processes more sustainable.

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Synthetic Pathways for Complex Quinoline (B57606) Architectures

The synthesis of quinoline derivatives is a cornerstone of organic chemistry, with numerous methods developed over the past century and a half. mdpi.com However, many traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions or result in low yields. mdpi.com Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to complex quinoline structures like 4-Bromo-6-ethyl-2-phenylquinoline.

A promising area of exploration is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials. nih.gov MCRs are known for their high atom economy and their ability to easily introduce structural diversity, which is crucial for creating libraries of quinoline derivatives for screening. nih.gov The development of novel MCR-based approaches holds great promise for the rapid and efficient generation of valuable quinoline compounds. nih.gov

Furthermore, metal-free synthesis strategies are gaining traction as environmentally friendly alternatives to traditional metal-catalyzed reactions. nih.gov Research into methods like the functionalization of C(sp³)–H bonds and tandem cyclization, which avoid transition metals, could provide a mild and efficient pathway to medicinally valuable quinolines. nih.gov Exploring variations of established methods, such as the Pfitzinger reaction, which synthesizes 2-substituted quinoline-4-carboxylic acids from isatin (B1672199) and ketones, could also lead to more efficient protocols. mdpi.com For instance, the synthesis of halogenated quinolines, such as 6-bromo-4-iodoquinoline (B1287929) and 6-bromo-4-chloroquinoline, has been achieved through multi-step processes involving cyclization and substitution reactions, highlighting the intricate nature of creating such substituted frameworks. researchgate.netgoogle.comatlantis-press.com

Development of Advanced Theoretical Models for Predictive Chemistry in Quinoline Systems

The confluence of machine learning (ML) and computational chemistry is set to revolutionize how chemical systems are studied. acs.org These advanced theoretical models can dramatically accelerate computational algorithms and provide deeper insights into molecular properties and reactivity. acs.org For quinoline systems, developing bespoke predictive models could significantly expedite the discovery of new functional molecules.

Future work could involve leveraging large language models (LLMs) fine-tuned on chemical data to predict reaction outcomes, properties of molecules, and even to perform inverse design by generating structures with desired characteristics. chemrxiv.orgresearchgate.net These models have shown surprising efficacy, sometimes outperforming conventional techniques, especially in low-data scenarios. chemrxiv.orgresearchgate.net Applying these AI models to predict the quantum states of quinoline derivatives can help in understanding their electronic structure, which is crucial for applications in materials science and drug discovery. researchgate.net

However, a significant challenge lies in ensuring that these models can generalize to novel chemistry beyond their training data (out-of-distribution settings). arxiv.org Current benchmarks often test models in an in-distribution setting, which can be overly optimistic. arxiv.org Therefore, future research must focus on creating more robust models and evaluation methods that test for extrapolation across different reaction classes and time periods, mimicking real-world deployment and the discovery of novel reactions. arxiv.org

Integration of Substituted Quinolines into Emerging Material Science Applications

The quinoline scaffold is a key component in a range of functional materials, particularly in the field of organic electronics. mdpi.comnih.gov A well-known example is Tris(8-hydroxyquinolinato)aluminium (Alq3), a common component in organic light-emitting diodes (OLEDs). wikipedia.org The luminescent properties of these materials are highly dependent on the substituents on the quinoline ring. wikipedia.org

Substituted quinolines like this compound, with its specific pattern of halogen and alkyl groups, are prime candidates for investigation as new functional materials. Research has demonstrated that brominated phenylquinoline derivatives can act as blue light-emitting organic phosphors. researchgate.net For example, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) has been synthesized and characterized as a crystalline material with strong blue emission. researchgate.net This suggests that the bromo- and phenyl-substituents on the quinoline core play a crucial role in its photoluminescent properties.

Future research should systematically explore how varying the substituents on the quinoline ring affects its optical and electronic properties. This could lead to the development of new materials for a wide array of applications, including advanced displays, solid-state lighting, and sensors. The integration of these compounds into functional devices will require studies on their stability, processability, and performance within a device architecture. jhu.edu

Interdisciplinary Research Synergies for Enhanced Functional Material Discovery

The development of novel functional materials based on quinoline scaffolds is an inherently interdisciplinary endeavor. It requires the combined expertise of organic chemists for synthesis, physical chemists and physicists for characterization and theoretical modeling, and materials scientists and engineers for device fabrication and testing. nih.govllnl.gov

Synergies between computational and experimental approaches are particularly crucial. Machine learning tools can be used to screen virtual libraries of quinoline derivatives and predict promising candidates, which can then be prioritized for synthesis and experimental validation. llnl.gov This data-driven approach can significantly accelerate the discovery and manufacturing of new materials. llnl.gov

Furthermore, the principles of hybrid design, which involve rationally combining structural fragments from different molecules, can lead to novel compounds with enhanced properties. mdpi.com For instance, creating hybrid structures that merge the electronic properties of quinolines with the functionalities of other molecular systems could result in materials with unique capabilities. mdpi.com Fostering collaborations between research groups with diverse expertise will be essential for navigating the complex challenges of modern materials science and for translating fundamental chemical discoveries into tangible technological advancements. nih.govmdpi.com

Q & A

(Basic) What are the common synthetic routes for preparing 4-Bromo-6-ethyl-2-phenylquinoline, and what factors influence the choice of methodology?

Answer:

The synthesis of this compound typically involves quinoline core functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution. For example:

- Suzuki coupling : Reacting brominated quinoline precursors with boronic acids (e.g., phenylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like toluene/ethanol .

- Substitution reactions : Bromine at the 4-position can undergo nucleophilic displacement with ethyl groups under basic conditions (e.g., K₂CO₃ in DMF).

Key factors : Substituent positions (bromo vs. ethyl), steric hindrance, and electronic effects (e.g., bromine’s electron-withdrawing nature) influence reaction efficiency. Solvent polarity and catalyst loading also play roles in yield optimization .

(Advanced) How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound derivatives?

Answer:

Byproduct formation (e.g., dehalogenation or over-substitution) can be mitigated via:

- Catalyst screening : Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance selectivity for cross-coupling over side reactions.

- Temperature control : Lower temperatures (40–60°C) reduce thermal decomposition, while higher temperatures (80–100°C) may accelerate coupling but risk byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, whereas toluene/ethanol mixtures improve Suzuki coupling efficiency .

Case study : In Suzuki reactions, excess phenylboronic acid (1.5–2.0 eq.) and degassed solvents minimize homocoupling byproducts .

(Basic) What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group splitting at δ ~1.3 ppm) and aromatic carbons.

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between phenyl and quinoline rings) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 326.04 for C₁₇H₁₄BrN).

- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹) .

(Advanced) How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromine (4-position) : Electron-withdrawing effect activates the quinoline ring for nucleophilic substitution but may deactivate it for electrophilic reactions.

- Ethyl (6-position) : Electron-donating alkyl group increases electron density at adjacent positions, potentially enhancing oxidative addition in Pd-catalyzed couplings.

- Phenyl (2-position) : Conjugation stabilizes the quinoline ring, affecting regioselectivity in further functionalization.

Example : Bromine’s meta-directing nature in electrophilic substitution contrasts with ethyl’s ortho/para-directing effects, requiring careful planning for sequential derivatization .

(Basic) What in vitro assays are typically employed to evaluate the biological activity of this compound derivatives?

Answer:

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase) .

Note : Compounds must be solubilized in DMSO (<0.1% final concentration) to avoid solvent toxicity .

(Advanced) What strategies can resolve contradictions in reported biological activities of quinoline derivatives with varying substitution patterns?

Answer: